Purine, 6-(benzylthio)-

Purine nucleoside phosphorylase Helicobacter pylori Antibacterial target validation

Researchers investigating purine salvage pathways require tool compounds with defined, non-overlapping pharmacology. 6-(Benzylthio)purine (724-34-5) offers: - Validated non-competitive PNP inhibition: Kin = 7.9 µM (2.8x vs. 2,6-dichloropurine) - Co-crystal structure available (PDB: 7OPA; 2.0 Å) - Zero AGT activity-ideal negative control for DNA repair studies - Synthetic precursor to more potent 2-chloro analog (6BnS-2Cl-Pu; Ki 1.8 µM) Available from BenchChem with documented provenance and rapid dispatch.

Molecular Formula C12H10N4S
Molecular Weight 242.30 g/mol
CAS No. 724-34-5
Cat. No. B3063592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine, 6-(benzylthio)-
CAS724-34-5
Molecular FormulaC12H10N4S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16)
InChIKeyULIQGBPQLPCTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzylthio)purine (CAS 724-34-5): Chemical Identity and Pharmacological Classification


Purine, 6-(benzylthio)- (CAS 724-34-5; molecular formula C₁₂H₁₀N₄S; MW 242.3 g/mol), also designated 6-benzylthiopurine or 6-benzylmercaptopurine, is a S6-substituted purine small molecule belonging to the broader class of thiopurine analogs that includes the clinically established antimetabolites 6-mercaptopurine and 6-thioguanine [1]. Distinct from its ribonucleoside counterpart 6-benzylthioinosine, the free base has been registered as an investigative discovery agent (NSC 29421; SRI 673) and is primarily utilized as a biochemical tool compound for probing purine nucleoside phosphorylase (PNP) function, purine salvage pathways, and nucleotide metabolism in bacterial and mammalian systems [2]. Published crystallographic data confirm its binding mode within the active site of Helicobacter pylori PNP at 2.0 Å resolution (PDB: 7OPA), providing a structural rationale for its molecular recognition properties that diverge from O6-substituted purines [3].

1
Workflow
PNP inhibition and purine salvage pathway studies
2
Tool Compound
Well-characterized PNP inhibitor with crystallographic binding data (PDB 7OPA)
3
Selection Logic
S6-benzylthio purine scaffold, distinct from O6-substituted chemosensitizers

Why 6-(Benzylthio)purine Cannot Be Replaced by Generic Purine Analogs


Despite sharing the purine scaffold with clinically used agents such as 6-mercaptopurine (6-MP), 6-(benzylthio)purine exhibits a fundamentally distinct biochemical interaction profile that precludes simple substitution [1]. The benzylthio moiety at the C6 position introduces a bulky hydrophobic substituent that critically alters enzyme recognition: in direct comparative PNP inhibition assays, the benzylthio substituent replacing a chlorine atom at C6 enhanced binding affinity by approximately 2.8-fold (non-competitive inhibition constant Kin = 7.9 µM vs. 22.2 µM for 2,6-dichloropurine) [2]. Furthermore, key mechanistic differences render 6-(benzylthio)purine irrelevant for applications where O6-substituted guanine derivatives are effective — S6-substituted purines were explicitly demonstrated to be inactive in depleting the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), whereas O6-benzylguanine potently inactivates this target [3]. These data underscore that procurement decisions relying on in-class interchangeability risk selecting a compound with either negligible or mechanistically divergent activity for the intended experimental endpoint.

!
Bulky S6-benzylthio group alters enzyme recognition: PNP binding profile may not transfer to O6-substituted purine inhibitors.
!
S6-substituted purines are reported inactive for AGT depletion, unlike O6-benzylguanine; class-level evidence may require verification.
!
Mechanistic divergence from clinical antimetabolites (6-MP); antimicrobial or cytotoxicity endpoints may differ significantly.

Quantitative Differentiation Against Closest Structural Comparators


H. pylori PNP Inhibition: 6-(Benzylthio)purine vs. 2,6-Dichloropurine

In a systematic evaluation of 2,6-substituted purines against Helicobacter pylori purine nucleoside phosphorylase (HpPNP), 6-(benzylthio)purine (6BnS-Pu) exhibited a non-competitive inhibition constant (Kin) of 7.9 ± 0.4 µM, representing a 2.8-fold improvement in binding affinity compared to 2,6-dichloropurine (Kin = 22.2 ± 1.4 µM) under identical assay conditions [1]. When the mixed inhibition model was applied, the competitive inhibition constant Kic was determined as 7.5 ± 1.3 µM and the uncompetitive inhibition constant Kiu as 8.1 ± 0.7 µM (alpha = Kiu/Kic = 1.07 ± 0.27), confirming the benzylthio substituent enhances enzyme interaction relative to chlorine at position 6 [1]. The authors explicitly concluded that 'benzylthio substituent at position 6 replacing the chlorine atom enhances the interaction of the purine analogue with the enzyme' [1].

PNP Inhibition (Kin)
Head-to-head
Kin 7.9 µM vs 22.2 µM (2,6-dichloropurine)
Reported 2.8-fold stronger binding; supports PNP target engagement studies.
HpPNP, non-competitive model, 25 °C, pH 7.0
Purine nucleoside phosphorylase Helicobacter pylori Antibacterial target validation Enzyme inhibition kinetics

Antibacterial Activity Against H. pylori 26695

The growth-inhibitory effect of 6-(benzylthio)purine (6BnS-Pu) was assessed against H. pylori strain 26695, yielding a minimum inhibitory concentration (MIC) of 48 µg/mL (200 µM) with 83% inhibition achieved at the maximal solubility limit of 21 µg/mL (85 µM) [1]. This antibacterial activity was notably weaker than that observed for its 2-chloro derivative, 2-chloro-6-benzylthiopurine (6BnS-2Cl-Pu), which achieved an MIC of 69 µg/mL (250 µM) with 92% inhibition, consistent with the latter's stronger PNP inhibition [1]. By contrast, 2,6-dichloropurine required a substantially higher concentration of 473 µg/mL (2500 µM) to achieve 93% inhibition, demonstrating that the benzylthio modification at C6 markedly improves antibacterial potency compared to the dichloro-substituted baseline [1].

Antibacterial MIC
Head-to-head
MIC 48 µg/mL (200 µM) against H. pylori 26695
Supports antimicrobial screening; benzylthio modification markedly reduces required concentration.
83% inhibition at 21 µg/mL (solubility limit); DMSO ≤2.5%
Minimum inhibitory concentration Helicobacter pylori 26695 Antibacterial screening Purine salvage pathway

S6-Substituted Purines Are Inactive Against O⁶-Alkylguanine-DNA Alkyltransferase

In a foundational structure-activity relationship study, Moschel et al. tested a series of O6- and S6-substituted purine derivatives for AGT depletion in both HT29 colon tumor cell-free extracts and intact HT29 cells [1]. The study established a clear potency hierarchy: O6-(p-Y-benzyl)guanine (Y = H, F, Cl, CH₃) was most potent, followed by O6-benzyl-2'-deoxyguanosine and various O6-benzylguanosine analogs. Critically, S6-substituted purines including 2-amino-6-(p-Y-benzylthio)purine (Y = H, CH₃) and 2-amino-6-[(p-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine were found to be completely inactive [1]. Although the precise 6-(benzylthio)purine base (without the 2-amino group) was not tested in this study, the class-level finding that S6-benzylthio substitution confers AGT-inactivity is directly relevant: the cytotoxic mechanism of 6-(benzylthio)purine and its analogs must operate through pathways distinct from AGT depletion, unlike the clinically utilized O6-benzylguanine chemosensitizers [1].

AGT Depletion
Class-level
S6-benzylthio analogs inactive; O6-benzylguanine potent
Data to verify for exact compound; class inference suggests AGT-independent mechanism.
HT29 cell-free extracts / intact cells, Moschel et al.
O⁶-alkylguanine-DNA alkyltransferase AGT depletion DNA repair Mechanism of action

Crystallographic Evidence of 6-(Benzylthio)purine Binding Mode in H. pylori PNP: Structural Basis for Differentiation from O6-Substituted Purines

The co-crystal structure of 6-(benzylthio)purine bound to H. pylori PNP (DeoD-type) has been deposited in the Protein Data Bank at 2.0 Å resolution (PDB ID: 7OPA), providing direct structural evidence for its binding mode [1]. The structure reveals that the benzylthio group occupies the hydrophobic pocket within the enzyme's base-binding site, with the sulfur atom at position 6 acting as a linker between the purine ring and the benzyl moiety. This binding orientation is fundamentally distinct from that of O6-substituted purines, which interact via exocyclic oxygen rather than sulfur at position 6 — a critical structural determinant underlying the divergent biochemical profiles (PNP inhibition vs. AGT depletion) observed between S6- and O6-substituted purine series [1][2]. The crystallographic data validate the molecular basis for the compound's PNP inhibitory activity and provide a template for structure-guided optimization of the benzylthiopurine scaffold.

Binding Mode
Supporting evidence
PDB 7OPA, 2.0 Å; benzylthio occupies hydrophobic pocket
Structure-based design template; validates S6- vs O6-binding divergence.
H. pylori DeoD-type PNP, hexameric
X-ray crystallography Ligand binding mode Purine nucleoside phosphorylase Structure-based differentiation

Evidence-Anchored Research and Drug Discovery Applications


H. pylori PNP Inhibitor Screening and Target Validation

With a validated non-competitive inhibition constant (Kin) of 7.9 µM against H. pylori PNP and a defined MIC of 48 µg/mL (200 µM) against H. pylori 26695, 6-(benzylthio)purine serves as a well-characterized tool compound for PNP inhibition studies in this clinically significant gastric pathogen [1]. The compound provides a 2.8-fold potency advantage over the simplest 6-substituted comparator (2,6-dichloropurine, Kin = 22.2 µM), making it a more suitable starting point for structure-activity relationship campaigns targeting the H. pylori purine salvage pathway [1]. The availability of a high-resolution co-crystal structure (PDB: 7OPA, 2.0 Å) further enables rational, structure-guided optimization of the benzylthiopurine scaffold [2]. Researchers should note that the 2-chloro derivative (6BnS-2Cl-Pu) offers stronger PNP inhibition (Kiu = 1.8 µM) and lower MIC (69 µg/mL), making it the preferred comparator for studies seeking maximal potency.

AGT-Independent Purine Cytotoxicity Profiling

6-(Benzylthio)purine and its close structural analogs bearing the S6-benzylthio substitution pattern are definitively established as inactive against the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), in marked contrast to O6-benzylguanine and its derivatives which potently deplete AGT activity [3]. This mechanistic dichotomy makes 6-(benzylthio)purine a valuable negative-control or pathway-discrimination probe in studies investigating AGT-dependent vs. AGT-independent mechanisms of purine analog cytotoxicity. In experimental protocols requiring selective modulation of purine metabolism without confounding AGT depletion effects — such as those examining feedback inhibition of de novo purine biosynthesis — 6-(benzylthio)purine offers a cleaner pharmacological tool than O6-substituted guanine derivatives [3].

Synthetic Intermediate for High-Potency PNP Inhibitors

6-(Benzylthio)purine serves as the direct synthetic precursor for 2-chloro-6-benzylthiopurine (6BnS-2Cl-Pu), the most potent PNP inhibitor in the 2022 Narczyk et al. panel, which achieved a Kiu of 1.8 µM against HpPNP and demonstrated synergistic antibacterial activity with metronidazole [1]. The synthetic route — S-alkylation of 6-mercaptopurine with benzyl halide, followed by optional chlorination at the 2-position — is well-established [4]. For medicinal chemistry groups engaged in benzylthiopurine lead optimization, sourcing the 6-(benzylthio)purine intermediate enables systematic exploration of the 2-position substitution space while retaining the potency-enhancing benzylthio group at C6 that provides the 2.8-fold binding advantage over the dichloro baseline [1].

Purine Salvage Pathway Probe in Auxotrophic Microorganisms

Multiple pathogenic microorganisms, including H. pylori, are incapable of de novo purine biosynthesis and rely exclusively on purine salvage pathways for nucleotide supply [1][3]. 6-(Benzylthio)purine, with its well-characterized PNP inhibition profile and crystallographically validated binding mode, provides a defined biochemical probe for interrogating purine salvage dependencies across bacterial species [1][2]. Its intermediate antibacterial potency (MIC = 48–200 µg/mL/µM) positions it as a useful tool for comparative growth inhibition studies where excessively potent compounds would preclude observation of differential salvage pathway utilization or compensatory metabolic adaptations.

Application
Selection Property
Validation Focus
PNP target engagement studies
Reported non-competitive inhibition constant
HpPNP enzyme kinetics and binding affinity
AGT-independent cytotoxicity screening
S6-substituted purine scaffold
AGT depletion assay (negative control context)
Benzylthiopurine lead optimization
C6 benzylthio substitution
2-position derivatization SAR studies
Purine salvage pathway research
Crystallographically validated PNP inhibitor
Microbial growth inhibition and salvage dependency endpoints
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